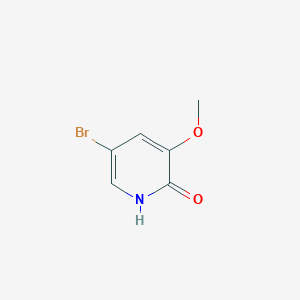

5-Bromo-3-methoxypyridin-2(1H)-one

Description

Overview of Pyridinone Class in Organic Chemistry and Medicinal Chemistry

The pyridinone scaffold is a prominent heterocyclic motif that has garnered substantial attention in both organic and medicinal chemistry. nih.govfrontiersin.org These compounds are characterized by a six-membered ring containing a nitrogen atom and a carbonyl group. Their versatile chemical nature allows for a wide range of synthetic modifications, making them attractive templates for creating diverse molecular architectures. nih.govnih.gov

Historical Context and Evolution of Pyridinone Synthesis and Derivatization

The history of pyridinone chemistry dates back to the 19th century with the isolation of ricinine, a toxic alkaloid from castor beans, which was later identified as having a 2-pyridone core structure. innovareacademics.in Early synthetic methods, such as the Hantzsch pyridine (B92270) synthesis developed in 1881, laid the groundwork for accessing pyridone derivatives, although initially focused on dihydropyridines that required subsequent oxidation. wikipedia.org Another classical method is the Guareschi-Thorpe condensation, which involves the reaction of cyanoacetamide with a 1,3-diketone. wikipedia.org

Over the years, synthetic strategies have evolved significantly, offering more efficient and versatile routes to pyridinones. Modern approaches include the cyclization of N-alkenyl alkynylamides catalyzed by gold(I) complexes and cobalt(III)-catalyzed annulation reactions. organic-chemistry.org These methods provide greater control over substitution patterns and functional group tolerance. organic-chemistry.org The derivatization of the pyridinone ring has also seen substantial progress, with techniques like site-selective C-H functionalization enabling the direct introduction of various substituents at specific positions, a crucial aspect for fine-tuning molecular properties. nih.govrsc.org

Significance of Pyridinone Scaffolds as Privileged Structures in Drug Discovery

Pyridinone scaffolds are widely recognized as "privileged structures" in drug discovery. nih.govbenthamdirect.comingentaconnect.com This term, coined by Ben Evans, describes molecular frameworks that can bind to multiple, unrelated biological targets with high affinity through targeted modifications. cambridgemedchemconsulting.com The versatility of the pyridinone core, which can act as both a hydrogen bond donor and acceptor, allows it to mimic peptide bonds and interact with a variety of protein targets. nih.govfrontiersin.orgnih.gov

This has led to the development of numerous pyridinone-containing drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govfrontiersin.orgacs.org The ability to manipulate the physicochemical properties of pyridinone derivatives, such as their polarity, lipophilicity, and metabolic stability, further enhances their value in designing new drug candidates. nih.govnih.gov

Classification and Tautomerism within the 2-Pyridinone Framework

Pyridinones can be classified based on the position of the carbonyl group, with 2-pyridones and 4-pyridones being the most common. nih.gov The 2-pyridone framework is of particular interest due to its characteristic tautomerism. It exists in equilibrium between two forms: the lactam form (pyridin-2(1H)-one) and the lactim form (2-hydroxypyridine). wikipedia.orgnih.gov

The position of this equilibrium is influenced by several factors, including the solvent and the substitution pattern on the ring. nih.govrsc.org In the gas phase, the enol (lactim) form is slightly favored, while in the solid state and in polar solvents, the keto (lactam) form predominates. wikipedia.orgnih.gov This tautomeric behavior is crucial as it affects the molecule's chemical reactivity, hydrogen bonding capabilities, and interactions with biological targets. wikipedia.org Theoretical studies have been instrumental in understanding the energetic differences and the mechanism of this tautomerization. nih.govwayne.edu

Tautomeric Forms of 2-Pyridinone

| Tautomeric Form | Structure | Predominant State |

|---|---|---|

| Lactam (Pyridin-2(1H)-one) | Keto form | Solid state and polar solvents. wikipedia.orgnih.gov |

| Lactim (2-Hydroxypyridine) | Enol form | Gas phase. nih.gov |

Structural Elucidation and Nomenclature of 5-Bromo-3-methoxypyridin-2(1H)-one

A precise understanding of a molecule's structure and its formal naming is fundamental in chemistry. This section details the nomenclature and stereochemical aspects of the title compound.

Precise IUPAC and Common Nomenclatures

The systematic name for the compound of interest, following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . nih.gov The "(1H)" indicates that the hydrogen atom is located on the nitrogen at position 1. While this is the preferred IUPAC name, other systematic names like 5-bromo-3-methoxy-1H-pyridin-2-one may also be encountered. uni.lu Common names are less frequently used for such specific substituted heterocycles to avoid ambiguity.

The parent structure, pyridine, is a basic heterocyclic organic compound with the formula C₅H₅N. wikipedia.org The IUPAC recommends retaining the name "pyridine" over its systematic name "azinine". wikipedia.orgquora.com The numbering of the atoms in the pyridine ring begins at the nitrogen atom. wikipedia.org

Nomenclature of this compound

| Nomenclature Type | Name |

|---|---|

| Preferred IUPAC Name | This compound. nih.gov |

| Other Systematic Name | 5-bromo-3-methoxy-1H-pyridin-2-one. uni.lu |

Stereochemical Considerations and Isomeric Forms

For the specific compound, This compound , in its ground state, there are no chiral centers, and therefore, it does not exhibit stereoisomerism in the form of enantiomers or diastereomers. The molecule is generally considered to be planar. researchgate.net

However, the broader class of pyridinone derivatives can be made chiral through appropriate substitution, leading to enantiomerically pure compounds that are valuable in drug development. researchgate.net The synthesis of such chiral pyridinones often involves asymmetric catalysis or the use of chiral starting materials. researchgate.net

Isomerism in the context of this compound primarily relates to constitutional isomers, where the atoms are connected in a different order. For instance, moving the bromo or methoxy (B1213986) group to other positions on the pyridinone ring would result in different isomers with distinct chemical and physical properties. Examples of such isomers include 3-bromo-5-methoxypyridine (B189597) and 5-bromo-2-methoxypyridin-3-amine. chemicalbook.comnih.gov

Research Landscape and Future Directions for this compound

The current research landscape for this compound is primarily centered on its application as a key intermediate in the synthesis of biologically active compounds. Its structural features are particularly relevant in the design of kinase inhibitors, a major class of cancer therapeutics.

Detailed Research Findings:

The pyridinone scaffold is a cornerstone in the development of inhibitors for protein kinases, which are crucial targets in oncology. nih.gov For instance, research into MAP/ERK kinase (MNK) inhibitors, which show potential for treating acute myeloid leukemia, has utilized pyridinone-based structures. acs.org In one study, a pyridinone intermediate was crucial for creating a tetracyclic scaffold designed to inhibit MNK. acs.org The pyridinone's carbonyl group and the ring nitrogen are key to binding within the ATP pocket of the kinase, highlighting the structural importance of this core. acs.org While this specific study started from a picolinate, the resulting pyridinone structure underscores the value of the scaffold that this compound provides.

Furthermore, methoxypyridine derivatives are being explored for their role as gamma-secretase modulators (GSMs) in the context of Alzheimer's disease research. The strategic placement of a methoxy group on a pyridine ring can influence the solubility and activity of these modulators. nih.gov The synthesis of these complex molecules often involves building blocks like bromo-methoxypyridines, which are assembled into the final active compound. nih.gov

Future Directions:

The future for this compound in research appears promising and is expected to expand in several key areas:

Kinase Inhibitor Scaffolding: Given the proven success of pyridinones in kinase inhibitor design, the compound will likely be used to generate new libraries of potential anticancer drugs. nih.gov The bromine atom offers a versatile handle for cross-coupling reactions (like Suzuki or Buchwald-Hartwig couplings), allowing for the introduction of diverse molecular fragments to explore the structure-activity relationships (SAR) of new inhibitors. nih.govacs.org

Fragment-Based Drug Design (FBDD): The relatively small and functionalized nature of this compound makes it an ideal candidate for FBDD. nih.gov Researchers can use it as a starting point to identify low-molecular-weight fragments that bind to therapeutic targets, which can then be grown or combined to create more potent lead compounds.

Exploring New Biological Targets: While kinase inhibition is a major focus, the pyridinone scaffold is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects. nih.gov Future research will likely involve using this compound to synthesize novel derivatives for screening against a broader array of biological targets, potentially leading to new treatments for various diseases.

The utility of this compound lies in its identity as a functionalized building block, enabling the efficient construction of complex molecules for evaluation in drug discovery programs.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-3-methoxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-5-2-4(7)3-8-6(5)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFYUJWNSXKSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CNC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743902 | |

| Record name | 5-Bromo-3-methoxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189757-62-7 | |

| Record name | 5-Bromo-3-methoxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Bromo 3 Methoxypyridin 2 1h One and Its Derivatives

Precursor Synthesis and Starting Materials

The foundation for the synthesis of 5-Bromo-3-methoxypyridin-2(1H)-one lies in the preparation of appropriately substituted pyridine (B92270) building blocks. Halogenated and methoxy-substituted pyridines are the primary precursors, enabling the regioselective construction of the target molecule.

Halogenated Pyridines as Key Building Blocks

Halogenated pyridines are fundamental starting materials in the synthesis of a wide array of more complex pyridine derivatives. Their carbon-halogen bonds provide reactive sites for nucleophilic substitution and cross-coupling reactions, facilitating the introduction of various functional groups. Dibrominated pyridines are particularly useful precursors for the synthesis of this compound.

For instance, 2,5-dibromopyridine (B19318) and 3,5-dibromopyridine (B18299) serve as versatile starting points. The bromine atoms can be selectively replaced, allowing for the sequential introduction of other functionalities. The synthesis of key methoxylated bromo-pyridines from these precursors is a critical step. One such transformation is the reaction of 2,5-dibromopyridine with sodium hydroxide (B78521) in methanol (B129727) under reflux conditions to yield 2-methoxy-5-bromopyridine with a high yield of 98%. chemicalbook.com Similarly, 3,5-dibromopyridine can be converted to 3-bromo-5-methoxypyridine (B189597) in 73% yield by treatment with sodium hydride and methanol in DMF. chemicalbook.com

Table 1: Synthesis of Brominated Methoxy-Pyridine Precursors

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2,5-Dibromopyridine | NaOH, Methanol, Reflux, 5h | 5-Bromo-2-methoxypyridine (B44785) | 98% | chemicalbook.com |

| 3,5-Dibromopyridine | NaH, Methanol, DMF, 20-90°C, 1h | 3-Bromo-5-methoxypyridine | 73% | chemicalbook.com |

Role of Methoxy-substituted Precursors

Methoxy-substituted pyridines are crucial intermediates in the synthetic pathway. The methoxy (B1213986) group can be introduced via nucleophilic substitution of a halogen atom, typically using sodium methoxide (B1231860). For example, the synthesis of methoxypyridine derivatives can be initiated through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide to furnish 6-bromo-2-methoxy-3-aminopyridine. nih.gov

The methoxy group not only forms a key part of the final molecule's structure but also influences the reactivity of the pyridine ring, directing subsequent substitution reactions. In some synthetic routes, a hydroxypyridine may be methylated to introduce the methoxy group. Conversely, a methoxy group can be demethylated to a hydroxyl group, a reaction that can be useful in derivatization strategies. nih.govguidechem.com For example, 3-bromo-5-methoxypyridine can be demethylated using hydrobromic acid in acetic acid to produce 3-bromo-5-hydroxypyridine. guidechem.com

Direct Synthetic Routes to this compound

While a direct, single-step synthesis of this compound from simple precursors is not commonly reported, multi-step sequences starting from functionalized pyridines are employed. These routes involve the formation of the pyridinone ring as a key transformation.

Detailed Reaction Mechanisms and Optimization Studies

The formation of the 2-pyridinone ring can be achieved through several methods, including the hydrolysis of a 2-methoxypyridine (B126380) or the oxidation of a pyridine N-oxide. A plausible pathway to this compound could involve the synthesis of a precursor like 5-bromo-2,3-dimethoxypyridine. Subsequent selective demethylation at the 2-position would yield the desired 2-pyridinone.

Optimization of reaction conditions is critical to maximize yields and minimize side products. This includes the choice of solvent, temperature, and the stoichiometry of reagents. For example, in the synthesis of 2-methoxy-3-bromo-5-fluoropyridine, the bromination of 2-methoxy-5-fluoropyridine is a key step that requires careful control to achieve the desired regiochemistry. google.com

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a paramount consideration in the synthesis of polysubstituted pyridines like this compound. The existing substituents on the pyridine ring direct the position of incoming groups. For instance, in the bromination of a 3-methoxypyridine (B1141550) derivative, the methoxy group will influence the position of bromination.

A general strategy for synthesizing substituted pyridinones involves the cyclization of acyclic precursors. For example, the reaction of arylhydrazines with 3-bromo-4-ethoxy-1,1,1-trifluorobut-3-en-2-one provides a regioselective route to 1-aryl-4-bromo-5-trifluoromethylpyrazoles, illustrating how the choice of starting materials dictates the final regiochemistry. vtt.fi While not a direct synthesis of the title compound, this principle of controlling regioselectivity through precursor design is applicable. The synthesis of this compound itself does not typically involve the creation of chiral centers, so stereoselectivity is not a primary concern unless chiral derivatives are being synthesized. researchgate.net

Derivatization Strategies for this compound

The bromine atom on the this compound scaffold serves as a versatile handle for a variety of derivatization reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 5-position.

A prominent example of such a derivatization is the Suzuki cross-coupling reaction. This reaction involves the coupling of the bromo-substituted pyridine with an arylboronic acid in the presence of a palladium catalyst and a base. For instance, N-[5-bromo-2-methylpyridine-3-yl]acetamide can be coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base to produce novel pyridine derivatives in moderate to good yields. mdpi.com This methodology is directly applicable to this compound for the synthesis of 5-aryl-3-methoxypyridin-2(1H)-ones.

Other potential derivatizations include the modification of the methoxy group. As mentioned earlier, demethylation can provide the corresponding 3-hydroxy-pyridinone derivative. nih.govguidechem.com Furthermore, the nitrogen atom of the pyridinone ring can be alkylated.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively used to modify this compound. researchgate.net The bromine atom at the 5-position serves as a convenient handle for these transformations.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions

The Suzuki-Miyaura coupling is a widely employed method for the synthesis of biaryl and heteroaryl compounds. libretexts.orgwikipedia.org In the context of this compound, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents at the C5-position. The reaction typically involves the coupling of the bromo-pyridinone with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and substrate scope. acs.orgnih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity. researchgate.net

A variety of aryl- and heteroarylboronic acids have been successfully coupled with bromopyridine derivatives, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. mdpi.comillinois.edu Studies have shown that even unprotected nitrogen-rich heterocycles can undergo Suzuki-Miyaura coupling under specific conditions, highlighting the versatility of this method. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromopyridine Derivatives

| Entry | Bromopyridine Derivative | Boronic Acid | Catalyst | Base | Product | Yield (%) |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-Phenyl-2-methylpyridin-3-amine | Good |

| 2 | N-(5-Bromo-2-methylpyridin-3-yl)acetamide | (3,5-Dimethylphenyl)boronic acid | Pd(PPh₃)₄ | K₃PO₄ | N-(5-(3,5-Dimethylphenyl)-2-methylpyridin-3-yl)acetamide | Moderate |

| 3 | 5-Bromoindole | Phenylboronic acid | Pd-Nanoparticles | K₃PO₄ | 5-Phenylindole | - |

| 4 | 2,4-Dibromopyridine | Arylboronic acid | Pd(II)-NHC complex | - | 4-Aryl-2-bromopyridine | - |

Data sourced from multiple studies. mdpi.comnih.govnih.gov

Other Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of this compound and its analogs.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org The process involves the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.org The mechanism entails oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the aminated product. wikipedia.org This methodology has been applied to a wide range of substrates, including various aryl and heteroaryl halides. organic-chemistry.org The development of specialized ligands has been crucial in expanding the scope and efficiency of this reaction. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgwikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.orgwikipedia.orgorganic-chemistry.org It has found extensive use in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orgresearchgate.net The reaction can be performed under mild conditions and has been adapted for copper-free protocols. organic-chemistry.org The Sonogashira coupling of bromo-substituted heterocycles, such as bromoindoles, with various terminal alkynes has been well-documented. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides a pathway for the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com For pyridinone systems, the reactivity towards SNAr is influenced by the electron-withdrawing nature of the ring nitrogen and the carbonyl group. The presence of a good leaving group, like bromine, at an activated position facilitates this reaction.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. chemistrysteps.com The rate of this reaction is often dependent on the stability of the Meisenheimer complex and the nature of the leaving group, with fluoride (B91410) often being the most reactive halide. masterorganicchemistry.comnih.gov

In the context of pyridinones, SNAr reactions can be utilized to introduce a variety of nucleophiles, such as alkoxides, thiolates, and amines, at the 5-position. For instance, 5-bromo-2-methoxypyridine can be synthesized from 2,5-dibromopyridine via a nucleophilic substitution with sodium methoxide. chemicalbook.com Similarly, 3-bromo-5-methoxypyridine can be prepared from 3,5-dibromopyridine. chemicalbook.com

Electrophilic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. byjus.commasterorganicchemistry.com The pyridinone ring, while containing electron-withdrawing groups, can still undergo electrophilic attack, particularly at electron-rich positions. The outcome of such reactions is governed by the directing effects of the existing substituents.

The mechanism of EAS involves the initial attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com This is typically the rate-determining step. masterorganicchemistry.com In the subsequent step, a proton is removed from the carbon atom that was attacked, restoring the aromaticity of the ring. byjus.com

For 3-methoxypyridin-2(1H)-one, the methoxy group is an activating, ortho-, para-directing group, while the carbonyl group is a deactivating, meta-directing group. Nitration of 3-methoxypyridine derivatives has been shown to occur at specific positions depending on the reaction conditions and the exact structure of the substrate. rsc.org For instance, 6-hydroxy-2(1H)-pyridone and its methoxy analogue undergo nitration primarily at the 3-position. rsc.org

Transformations of the Pyridinone Ring System

The pyridinone ring itself can undergo various transformations, leading to the formation of different heterocyclic or carbocyclic structures. These reactions often involve ring-opening, ring-closing, or rearrangement steps. Metal-catalyzed reactions can facilitate the synthesis of pyridine rings through cycloaddition processes. acsgcipr.org

One notable transformation is the ring transformation of pyridones under the action of nucleophiles. clockss.org For example, highly electron-deficient pyridones, such as 1-methyl-3,5-dinitro-2-pyridone, can react with ketones and amines to yield nitroanilines and nitrophenols in high yields. clockss.orgnih.gov These reactions proceed through the formation of anionic σ-complexes and subsequent ring opening and rearrangement. clockss.org

Furthermore, pyridone derivatives can be utilized as precursors for the construction of fused bicyclic and polycyclic systems. mdpi.comnih.gov For instance, the reaction of appropriately substituted pyridones with binucleophiles can lead to the formation of fused heterocyclic scaffolds. mdpi.com

Functional Group Interconversions at Bromine and Methoxy Positions

The bromine and methoxy groups on the this compound scaffold are amenable to various functional group interconversions, further expanding its synthetic utility.

The bromine atom can be replaced by other halogens through reactions like the Finkelstein reaction, where a bromide is converted to a chloride or iodide. vanderbilt.edu It can also be a precursor for organometallic reagents, which can then participate in a variety of coupling reactions.

The methoxy group can potentially be cleaved to reveal a hydroxyl group. This transformation would open up new avenues for functionalization, such as etherification or esterification. The resulting hydroxypyridinone could also exhibit different reactivity in substitution and coupling reactions.

Scale-Up and Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives involves overcoming numerous challenges to ensure safety, efficiency, cost-effectiveness, and consistent product quality. Key considerations include the availability and cost of starting materials, the optimization of reaction conditions for large-scale reactors, and the development of efficient purification methods.

For structurally related compounds, such as those containing a 5-bromopyridin-3-yl moiety, processes have been developed for scales ranging from several hundred grams to over 30 kilograms. google.com These processes often utilize common industrial solvents and reagents, with a focus on achieving high yields and purity to minimize downstream processing costs. google.com

Continuous Flow Reactor Applications

Continuous flow chemistry offers significant advantages for the synthesis of fine chemicals and pharmaceutical intermediates, including enhanced safety, better heat and mass transfer, and improved reproducibility compared to traditional batch processes. nih.govrsc.org Although specific applications of continuous flow reactors for the synthesis of this compound are not widely reported, the technology has been successfully applied to the synthesis of various heterocyclic compounds and macrocycles. nih.govmdpi.com

The principles of continuous flow can be applied to key steps in the synthesis of pyridinone derivatives, such as bromination, methoxylation, or amination reactions. For instance, photochemical brominations, which can be challenging to scale up in batch reactors due to issues with light penetration and over-reaction, have been successfully performed in flow reactors, leading to improved selectivity and productivity. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Processing for Heterocycle Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by surface area-to-volume ratio, potential for hot spots. | Excellent heat exchange due to high surface area-to-volume ratio. |

| Mass Transfer | Can be inefficient, leading to localized concentration gradients. | Efficient mixing and mass transfer. |

| Safety | Handling of large quantities of hazardous materials at once. | Smaller reaction volumes at any given time, reducing risk. |

| Scalability | Often requires re-optimization of reaction conditions. | Scalable by running the process for longer durations or using parallel reactors. |

| Reproducibility | Can be variable between batches. | Highly consistent and reproducible product quality. |

The application of continuous flow methodologies could significantly benefit the industrial synthesis of this compound by enabling safer handling of reactive intermediates and improving control over reaction parameters, ultimately leading to higher yields and purity.

Process Optimization for Yield and Purity

Process optimization is a critical aspect of industrial synthesis, aiming to maximize the yield of the desired product while minimizing impurities. This is typically achieved through a systematic study of various reaction parameters, including temperature, pressure, reaction time, catalyst loading, and solvent effects.

In the synthesis of related brominated and methoxylated pyridines, optimization of reaction conditions has been shown to be crucial for achieving high yields. For example, in the synthesis of 3-Bromo-5-methoxypyridine from 3,5-dibromopyridine, the reaction is heated to 90°C for one hour to drive the reaction to completion. chemicalbook.com Similarly, the synthesis of 5-Bromo-2-methoxypyridine from 2,5-dibromopyridine is performed at reflux for 5 hours to achieve a high yield of 98%. chemicalbook.com

The choice of base, solvent, and temperature can significantly impact the outcome of the reaction. For instance, a patent describing the large-scale synthesis of a complex molecule containing a 5-bromopyridin-3-yl group highlights the importance of selecting an appropriate base, such as sodium hydride or potassium tert-butoxide, and controlling the temperature to ensure the desired reactivity and minimize side reactions. google.com

Table 2: Key Parameters for Process Optimization in the Synthesis of Brominated Pyridine Derivatives

| Parameter | Influence on Reaction | Example from Related Syntheses |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase reaction speed but may also lead to the formation of byproducts. | Heating to 90°C in the synthesis of 3-Bromo-5-methoxypyridine. chemicalbook.com |

| Reaction Time | Determines the extent of conversion of starting materials to products. Insufficient time can lead to incomplete reaction, while excessive time can result in product degradation. | 5 hours reflux for the synthesis of 5-Bromo-2-methoxypyridine. chemicalbook.com |

| Base | Crucial for deprotonation steps and can influence the regioselectivity of the reaction. | Use of sodium hydride or potassium tert-butoxide in large-scale syntheses. google.com |

| Solvent | Affects the solubility of reactants and can influence reaction rates and pathways. | N,N-dimethylformamide (DMF) and methanol are commonly used solvents. chemicalbook.comchemicalbook.com |

| Catalyst | Can significantly increase the reaction rate and selectivity. The choice and loading of the catalyst are critical for process efficiency. | Palladium catalysts are often used in cross-coupling reactions to form C-C or C-N bonds. mdpi.com |

Furthermore, the development of robust analytical methods is essential for monitoring reaction progress and ensuring the purity of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed to quantify the product and identify any impurities.

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 3 Methoxypyridin 2 1h One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 5-Bromo-3-methoxypyridin-2(1H)-one, both 1D (¹H and ¹³C) and 2D NMR methods are employed to assign the chemical environment of each atom.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of structurally similar compounds, such as substituted bromopyridines and methoxypyridines. chemicalbook.comchemicalbook.combldpharm.com The pyridinone ring exists in tautomeric equilibrium, but the 2(1H)-one form is generally predominant. The electron-withdrawing effects of the bromine atom and the carbonyl group, combined with the electron-donating effect of the methoxy (B1213986) group, dictate the chemical shifts of the ring protons and carbons.

In the ¹H NMR spectrum, two signals are expected in the aromatic region corresponding to the protons at the C4 and C6 positions. The proton at C6 is expected to appear at a lower field (more deshielded) than the proton at C4 due to the anisotropic effect of the adjacent carbonyl group and the inductive effect of the neighboring nitrogen atom. The methoxy group protons (–OCH₃) will appear as a sharp singlet in the upfield region, typically around 3.8-4.0 ppm. The N-H proton will present as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum will show six distinct signals. The carbonyl carbon (C2) will be the most deshielded, appearing at a chemical shift above 160 ppm. The carbons attached to the electronegative bromine (C5) and oxygen (C3) atoms will also be significantly deshielded. The remaining ring carbons (C4 and C6) will appear at intermediate chemical shifts, while the methoxy carbon will be the most shielded, appearing around 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| H-4 | ~6.8 - 7.2 | ~115 - 120 | Shielded by methoxy group, deshielded by bromine. |

| H-6 | ~7.3 - 7.7 | ~130 - 135 | Deshielded by adjacent carbonyl and nitrogen. |

| N-H | Variable (broad s) | - | Exchangeable proton. |

| -OCH₃ | ~3.8 - 4.0 (s, 3H) | ~56 - 60 | Typical range for a methoxy group on an aromatic ring. |

| C2 | - | ~160 - 165 | Carbonyl carbon in a lactam system. |

| C3 | - | ~150 - 155 | Attached to electron-donating methoxy group. |

| C4 | - | ~115 - 120 | Influenced by adjacent methoxy and bromo groups. |

| C5 | - | ~100 - 105 | Attached to electronegative bromine atom. |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

To unambiguously confirm the assignments made from 1D NMR, a suite of 2D NMR experiments is essential. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, a cross-peak would be expected between the signals for H-4 and H-6, confirming their scalar coupling through the pyridine (B92270) ring. The absence of other correlations for these protons would confirm their positions relative to the non-protonated carbons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton-carbon pairs. columbia.edu It would show cross-peaks connecting the H-4 signal to the C4 signal, the H-6 signal to the C6 signal, and the methoxy proton signal to the methoxy carbon signal. This provides a direct link between the ¹H and ¹³C assignments. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for piecing together a molecular structure, as it shows correlations between protons and carbons that are two or three bonds apart. columbia.edu Key HMBC correlations for confirming the structure of this compound would include:

The methoxy protons (–OCH₃) showing a correlation to the C3 carbon.

The H-4 proton showing correlations to C2, C5, and C6.

The H-6 proton showing correlations to C2, C4, and C5.

The N-H proton showing correlations to C2 and C6.

These combined 2D NMR data would provide irrefutable evidence for the proposed structure, confirming the substitution pattern on the pyridinone ring. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR and Raman spectra of pyridinone and its derivatives are characterized by several key vibrational modes. chemicalbook.comresearchgate.netnih.gov

N-H Stretching: A broad absorption band is expected in the IR spectrum between 3200 and 3400 cm⁻¹ for the N-H stretching vibration, characteristic of the lactam group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is expected in the 2850-2960 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the cyclic amide (lactam) is a prominent feature in the IR spectrum, typically appearing in the range of 1650-1680 cm⁻¹.

C=C and C-N Ring Stretching: The pyridine ring itself gives rise to a series of characteristic stretching vibrations between 1400 and 1600 cm⁻¹. These bands can be sensitive to the nature and position of substituents.

C-O Stretching: The C-O stretching vibration of the methoxy group is expected to produce a strong band in the IR spectrum, typically around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).

C-Br Stretching: The C-Br stretching vibration occurs at lower frequencies, typically in the range of 500-600 cm⁻¹, and may be weak in the IR spectrum but more easily observed in the Raman spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H stretch | 3200 - 3400 | Medium-Strong, Broad | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium | Medium |

| C=O stretch (lactam) | 1650 - 1680 | Strong | Medium |

| C=C / C-N ring stretches | 1400 - 1600 | Medium-Strong | Strong |

| C-O-C asymmetric stretch | ~1250 | Strong | Weak |

| C-O-C symmetric stretch | ~1050 | Medium | Medium |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation patterns. chemguide.co.uklibretexts.orgyoutube.com

For this compound (C₆H₆BrNO₂), the exact monoisotopic mass is 202.95819 Da. nih.govuni.lu A key feature in the mass spectrum of a brominated compound is the isotopic pattern of the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. Therefore, the mass spectrum will exhibit two peaks for the molecular ion, [M]⁺• and [M+2]⁺•, of almost equal intensity, at m/z values of approximately 203 and 205. This characteristic pattern is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion under electron impact (EI) or other ionization methods can provide valuable structural clues. youtube.comnih.gov Plausible fragmentation pathways for this compound include:

Loss of a bromine radical: Cleavage of the C-Br bond would result in a fragment ion at [M-79/81]⁺. This is often a favorable fragmentation pathway.

Loss of carbon monoxide: The pyridinone ring can lose a molecule of CO (28 Da), a common fragmentation for cyclic ketones and lactams, leading to a fragment at [M-28]⁺.

Loss of a methyl radical: The methoxy group can fragment by losing a methyl radical (•CH₃, 15 Da) to give an ion at [M-15]⁺.

Loss of a methoxy radical: Loss of the entire methoxy group (•OCH₃, 31 Da) would result in a fragment at [M-31]⁺.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

|---|---|---|

| [M]⁺• / [M+2]⁺• | ~203 / 205 | Molecular ion (showing 1:1 bromine isotope pattern) |

| [M-28]⁺• | ~175 / 177 | Loss of CO |

| [M-31]⁺ | ~172 / 174 | Loss of •OCH₃ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice. researchgate.net While a specific crystal structure for this compound is not publicly available, analysis of related pyridone and brominated heterocyclic structures allows for a detailed prediction of its solid-state characteristics. researchgate.net

A crystallographic study would confirm the planarity of the pyridinone ring and provide the exact bond lengths, which would reflect the contributions of the various resonance structures. For instance, the C2-N1 and C2=O bond lengths would be indicative of the amide character. The orientation of the methoxy group relative to the ring would also be determined.

Polymorphism and Crystal Packing Analysis

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.govnih.govelsevierpure.com Different polymorphs of a compound can have different physical properties. The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds.

π-π Stacking: The planar aromatic rings may stack on top of each other, contributing to the stability of the crystal lattice.

Halogen Bonding: The bromine atom, being an electrophilic region on its axial position (a σ-hole), could participate in halogen bonding with a nucleophilic atom, such as the oxygen of a carbonyl or methoxy group from an adjacent molecule.

C-H•••O/N/Br Interactions: Weaker hydrogen bonds involving the ring and methoxy C-H donors and various acceptor atoms could further stabilize the crystal packing.

The interplay of these different intermolecular forces would determine the specific crystal packing and whether different polymorphic forms can be isolated under various crystallization conditions.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state architecture of pyridin-2(1H)-one and its derivatives is significantly governed by a network of non-covalent intermolecular interactions. While specific crystallographic data for this compound is not extensively reported in publicly available literature, analysis of its core structural analogues, such as 2-pyridone and 5-bromo-2(1H)-pyridone, provides critical insights into the expected bonding motifs.

Halogen Bonding: The presence of a bromine atom at the C5 position introduces the potential for halogen bonding to act as a secondary, structure-directing force. Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a Lewis basic site, such as an oxygen or nitrogen atom. In the crystal lattice of this compound, the bromine atom could potentially form C-Br···O or C-Br···N interactions with neighboring molecules. The strength and geometry of these bonds are influenced by the electronic environment of the pyridine ring. Such interactions, while generally weaker than hydrogen bonds, play a crucial role in the fine-tuning of crystal packing and the stabilization of the three-dimensional architecture.

Below is a table summarizing the typical geometries for intermolecular interactions observed in pyridone analogues.

| Interaction Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

| Hydrogen Bond | N-H | O=C | 2.7 – 3.0 | 160 – 180 |

| Halogen Bond | C-Br | O=C | 3.0 – 3.5 | 150 – 175 |

| Halogen Bond | C-Br | N (pyridine) | 3.1 – 3.6 | 150 – 175 |

Note: The data presented are representative values for pyridone and brominated heterocyclic analogues and serve as an estimation for the target compound.

Thermographic Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere. tainstruments.com While a specific TGA curve for this compound is not available in the cited literature, the thermal behavior of related brominated N-heterocyclic compounds provides a strong indication of its expected stability profile.

Generally, brominated organic compounds and substituted pyridine derivatives exhibit complex decomposition patterns. rsc.orgresearchgate.net The thermal stability is intrinsically linked to the strength of the chemical bonds within the molecule, with decomposition initiating at the weakest points. For a molecule like this compound, the decomposition process would likely involve the cleavage of the C-Br bond and the fragmentation of the pyridone ring. The process can be exothermic, particularly in an oxidizing atmosphere. mdpi.com

Studies on related compounds, such as metal complexes of substituted pyridine N-oxides, show that thermal decomposition can occur in distinct stages. rsc.orgscirp.org An initial mass loss might correspond to the loss of loosely bound moieties or simple fragmentation, followed by the more substantial decomposition of the heterocyclic core at higher temperatures. For instance, the thermal decomposition of some pyridine complexes can begin at temperatures as low as 85 °C, leading to the formation of various gaseous products and a solid residue. mdpi.com The presence of bromine can influence the decomposition pathway and the nature of the final residue.

The following table presents representative data from the thermogravimetric analysis of a brominated organic polymer, illustrating a typical multi-stage decomposition process.

| Parameter | Value |

| Onset Temperature (Tonset) for Stage 1 | ~300 °C |

| Peak Decomposition Temperature (Tpeak) for Stage 1 | ~350 °C |

| Onset Temperature (Tonset) for Stage 2 | ~420 °C |

| Peak Decomposition Temperature (Tpeak) for Stage 2 | ~475 °C |

| Residual Mass at 600 °C | ~15% |

Note: This data is illustrative, based on the behavior of brominated flame retardants, and serves as an analogue representation. researchgate.net Tonset is the temperature at which significant decomposition begins.

This analysis suggests that this compound would likely be stable up to a moderately high temperature, after which it would undergo a structured decomposition.

Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Methoxypyridin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the electronic and geometric properties of molecules. These methods, rooted in the principles of quantum mechanics, can predict a wide range of molecular attributes with a high degree of accuracy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a leading computational method for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in elucidating the electronic structure and reactivity of compounds like 5-Bromo-3-methoxypyridin-2(1H)-one. These studies often involve the use of various functionals and basis sets to achieve reliable results. For instance, hybrid functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to provide a robust theoretical model for such systems. ijcce.ac.ir

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state of the molecule. DFT methods are employed to perform these optimizations, providing a detailed three-dimensional structure.

Once the optimized geometry is obtained, various thermodynamic parameters can be calculated. These include the total energy, enthalpy, and Gibbs free energy of the molecule. Such calculations are crucial for understanding the stability of the compound and can be used to predict the thermodynamics of reactions in which it might participate.

Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C2=O | 1.25 Å |

| C5-Br | 1.88 Å | |

| C3-O(Me) | 1.35 Å | |

| N1-H | 1.01 Å | |

| Bond Angle | C2-N1-C6 | 122° |

| C4-C5-Br | 119° | |

| C2-C3-O(Me) | 120° | |

| Dihedral Angle | C6-N1-C2-C3 | 0° |

Note: The data in this table is illustrative and represents typical values for similar molecular structures. It is not based on specific published research for 5-Bromo-3-methoxypyrin-2(1H)-one.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. acs.orguni.lu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. The energies of these orbitals and the HOMO-LUMO gap are readily calculated using DFT. The analysis of the spatial distribution of the HOMO and LUMO can reveal the likely sites of electrophilic and nucleophilic attack.

Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures. It is not based on specific published research for this compound.

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify the electrophilic and nucleophilic nature of a molecule. These indices provide a more quantitative measure of reactivity than the HOMO-LUMO gap alone. Some of the key reactivity descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

These parameters are calculated using the energies of the HOMO and LUMO and are valuable for comparing the reactivity of different molecules.

Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 |

| Chemical Softness (S) | 1/(2η) | 0.21 |

| Electrophilicity Index (ω) | χ2/(2η) | 3.67 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures. It is not based on specific published research for this compound.

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface illustrates the charge distribution within a molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential and are associated with electron-rich areas, making them susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green regions denote neutral potential. researchgate.netnih.gov

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the carbonyl group, making it a likely site for protonation or interaction with electrophiles. The area around the hydrogen atom attached to the nitrogen might show a positive potential (blue), indicating its acidic nature.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules and predicting their electronic absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum. This information is crucial for understanding the photophysical properties of the molecule. researchgate.net

For this compound, TD-DFT calculations could identify the nature of the electronic transitions, such as n → π* or π → π* transitions, and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational model.

Illustrative TD-DFT Calculated Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.8 | 326 | 0.15 |

| S0 → S2 | 4.5 | 275 | 0.32 |

| S0 → S3 | 5.1 | 243 | 0.08 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures. It is not based on specific published research for this compound.

Non-Linear Optical (NLO) Properties

No studies detailing the non-linear optical properties of this compound were found. Such investigations would typically involve quantum chemical calculations to determine properties like hyperpolarizability, which are essential for assessing a molecule's potential in optical device applications.

Molecular Dynamics (MD) Simulations

Specific molecular dynamics simulation data for this compound is not available in the reviewed literature.

There are no dedicated studies on the conformational analysis and flexibility of this compound. This type of analysis is fundamental to understanding its three-dimensional structure and how it might interact with biological targets or other molecules.

Information regarding the influence of different solvents on the molecular parameters of this compound is not documented in existing research.

Docking Studies and Ligand-Receptor Interactions

Detailed docking studies to predict the binding behavior of this compound with specific biological receptors have not been published.

Without docking studies, there is no data available on the predicted binding affinity or the specific interaction modes, such as hydrogen bonding and Van der Waals forces, for this compound with any potential protein targets.

The identification of potential molecular targets and biological pathways for this compound through computational methods has not been reported.

Structure-Activity Relationship (SAR) Studies via Computational Methods

A comprehensive review of scientific literature reveals a notable absence of specific computational Structure-Activity Relationship (SAR) studies focused on this compound. While computational chemistry is a powerful tool for elucidating the relationship between a molecule's structure and its biological activity, it appears that dedicated research applying these methods to this particular compound has not been published.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the variation in the biological activity of a set of compounds with changes in their molecular features. nih.gov These models are instrumental in modern drug discovery, aiding in the optimization of lead compounds and the design of new molecules with enhanced potency and selectivity. researchgate.netnottingham.ac.uk

A typical QSAR study involves the following key steps:

Data Set Selection: A series of structurally related molecules with experimentally determined biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: Various molecular descriptors, which are numerical representations of molecular properties, are calculated for each compound in the dataset. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are employed to build a mathematical equation that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical validation techniques. nih.gov

In the context of this compound, a hypothetical SAR study could explore how modifications to its structure influence a particular biological endpoint. For instance, the bromine atom at the 5-position, the methoxy (B1213986) group at the 3-position, and the lactam functionality are all features that could be systematically varied.

Hypothetical SAR Exploration Points for this compound:

| Structural Position | Potential Modification | Rationale for Investigation in a SAR Study |

| 5-Position | Replacement of Bromine with other halogens (F, Cl, I) or small alkyl groups. | To probe the influence of electronegativity, size, and lipophilicity at this position on biological activity. |

| 3-Position | Variation of the methoxy group to other alkoxy groups (e.g., ethoxy, propoxy) or replacement with a hydroxyl or amino group. | To understand the role of the hydrogen bond donor/acceptor capacity and the steric bulk at this position. |

| N1-Position | Substitution of the hydrogen with various alkyl or aryl groups. | To explore the impact of modifying the electronic and steric environment of the pyridinone ring. |

Such a study would provide valuable insights into the key structural features of this compound that are critical for its biological activity. The resulting QSAR model could then be used to predict the activity of novel, unsynthesized analogs, thereby guiding future synthetic efforts.

It is important to reiterate that the above discussion represents a theoretical framework for how computational SAR studies could be applied to this compound. The absence of published research in this specific area highlights a potential opportunity for future investigation.

Reactivity and Reaction Mechanisms of 5 Bromo 3 Methoxypyridin 2 1h One

Halogen Reactivity at Position 5 (Bromine)

The bromine atom attached to the pyridinone ring is a key site of reactivity, enabling a variety of synthetic transformations.

Nucleophilic aromatic substitution (SNAr) is a critical reaction for aryl halides. In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group, proceeding through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For SNAr to occur, the aromatic ring must be "activated" by the presence of electron-withdrawing groups, which help to stabilize the negative charge of the intermediate. libretexts.orglibretexts.org

In 5-Bromo-3-methoxypyridin-2(1H)-one, the pyridinone ring itself is inherently electron-deficient due to the electronegativity of the ring nitrogen and the carbonyl group. This electron deficiency activates the ring towards nucleophilic attack, making the bromine atom at position 5 a viable leaving group. The reaction proceeds via an addition-elimination mechanism where a nucleophile adds to the ring, forming an anionic intermediate, followed by the elimination of the bromide ion to restore aromaticity. libretexts.org While halogens like fluorine are often better leaving groups in SNAr reactions due to their high electronegativity which strongly polarizes the carbon-halogen bond, bromine is still a competent leaving group in sufficiently activated systems. youtube.comnih.gov

The bromine atom at position 5 is an excellent handle for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation.

Cross-Coupling Reactions: Palladium-catalyzed reactions are particularly prominent. The general mechanism for these couplings, such as the Suzuki, Heck, and Sonogashira reactions, involves three main steps: oxidative addition, transmetalation (for Suzuki), and reductive elimination. libretexts.org

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org It is a versatile method for forming biaryl compounds.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is known for its excellent stereoselectivity.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglookchem.comresearchgate.netorganic-chemistry.org

The reactivity of the aryl halide in these reactions generally follows the order I > OTf > Br >> Cl. wikipedia.org The bromine atom in this compound provides a good balance of reactivity and stability for these transformations.

| Reaction Name | Coupling Partner | Typical Catalyst | Product Type |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | 5-Aryl-3-methoxypyridin-2(1H)-one |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃ | 5-(Alkenyl)-3-methoxypyridin-2(1H)-one |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI | 5-(Alkynyl)-3-methoxypyridin-2(1H)-one |

Reduction: The carbon-bromine bond can also be reduced, replacing the bromine atom with a hydrogen. This can be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, or via other reducing agents. This reaction effectively removes the halogen, yielding 3-methoxy-2(1H)-pyridone.

Direct oxidative processes involving the bromine atom on an aromatic ring are not common reaction pathways. The C-Br bond is generally stable to oxidation. Instead, the bromine serves as a leaving group or a site for metal-catalyzed reactions as described above.

Reactivity of the Methoxy (B1213986) Group at Position 3

The methoxy group at position 3 significantly influences the electronic properties of the pyridinone ring and can itself be a site of reaction.

The ether linkage of the methoxy group can be cleaved to reveal the corresponding hydroxyl group, a process known as demethylation. This transformation is typically achieved by treating the compound with strong Lewis acids or proton acids. A common and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). wikipedia.org The reaction proceeds by the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of the bromide ion on the methyl group, releasing methyl bromide and forming an aryloxy-dibromoborane intermediate, which is then hydrolyzed to yield the phenol. wikipedia.org

The methoxy group exerts two opposing electronic effects on the aromatic ring: an inductive effect and a mesomeric (or resonance) effect. libretexts.orgwikipedia.org

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond. This is a distance-dependent effect. libretexts.org

Mesomeric Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the aromatic ring. wikipedia.orgchemistrysteps.com This resonance effect donates electron density to the ring, particularly increasing the electron density at the ortho and para positions relative to the methoxy group.

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (±M) | Overall Effect on Ring Electron Density |

|---|---|---|---|---|

| Bromine | 5 | Electron-withdrawing | Weakly electron-donating (+M) | Deactivating |

| Methoxy | 3 | Electron-withdrawing | Strongly electron-donating (+M) | Activating |

| Carbonyl (within ring) | 2 | Electron-withdrawing | Electron-withdrawing (-M) | Deactivating |

| Nitrogen (within ring) | 1 | Electron-withdrawing | - | Deactivating |

Pyridinone Ring Reactivity

The 2-pyridinone ring is a versatile scaffold that can undergo a variety of chemical reactions. It possesses a conjugated system that includes a lactam functionality, which is in tautomeric equilibrium with the aromatic 2-hydroxypyridine form. nih.goviipseries.org The predominant tautomer is influenced by the solvent, with the pyridone form generally favored in polar solvents. iipseries.org The reactivity of the ring is a composite of its enamine, α,β-unsaturated carbonyl, and diene characteristics.

The 2-pyridinone ring is considered an electron-rich heteroaromatic system and is generally activated towards electrophilic aromatic substitution. The nitrogen atom and the exocyclic oxygen (or hydroxyl group in the tautomeric form) can donate electron density to the ring, making it more nucleophilic than benzene.

In the case of this compound, the positions for electrophilic attack are influenced by the directing effects of the existing bromo and methoxy substituents. The likely sites of substitution are the C4 and C6 positions. The methoxy group at C3 is a strong activating group and an ortho-, para- director. The bromo group at C5 is a deactivating group but is also an ortho-, para- director. wikipedia.org Therefore, the methoxy group directs towards C4 and C6, while the bromo group directs towards C4 and C6 (considering the nitrogen at position 1). The combined effect of these substituents would likely favor substitution at the C4 and C6 positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Influence | Predicted Reactivity |

|---|---|---|

| C4 | Activated by ortho-methoxy and ortho-bromo | Highly Favored |

| C6 | Activated by para-methoxy and ortho-bromo | Favored |

The carbonyl group at the C2 position of the pyridinone ring is an electrophilic center and can undergo nucleophilic addition reactions. masterorganicchemistry.comoxfordsciencetrove.com The reactivity of the carbonyl carbon is influenced by the electronic nature of the ring. The conjugated system can delocalize the partial positive charge on the carbonyl carbon, potentially reducing its electrophilicity compared to a simple acyclic ketone.

Strong nucleophiles can attack the carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to yield an alcohol. khanacademy.org This type of reaction can be reversible, depending on the nature of the nucleophile. masterorganicchemistry.com

Table 2: Examples of Nucleophiles for Addition to Carbonyl Groups

| Nucleophile | Reagent Source | Product Type (after workup) |

|---|---|---|

| Hydride (H⁻) | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |

| Grignard reagents (R-MgX) | Alkyl/Aryl magnesium halides | Tertiary alcohol |

| Cyanide (CN⁻) | Hydrogen cyanide (HCN), Sodium cyanide (NaCN) | Cyanohydrin |

| Organolithium reagents (R-Li) | Alkyl/Aryl lithium | Tertiary alcohol |

The proton attached to the nitrogen in the 2-pyridinone ring is acidic and can be removed by a base. The pKa of the N-H proton in unsubstituted 2-pyridone is approximately 11.6. wikipedia.org This acidity allows for a range of reactions at the nitrogen atom. Deprotonation generates a pyridin-2-olate anion, which is a potent nucleophile and can react with various electrophiles.

Common reactions involving the N-H proton include:

N-Alkylation: Reaction with alkyl halides in the presence of a base to form N-alkylated 2-pyridinones.

N-Acylation: Reaction with acyl chlorides or anhydrides to yield N-acylated 2-pyridinones.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides.

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and regioselectivity of this compound are significantly modulated by the electronic properties of the bromo and methoxy substituents. chemistrytalk.org

Bromo Group (-Br): Situated at the C5 position, the bromo group is an electron-withdrawing group through its inductive effect (-I effect) due to its high electronegativity. However, it also possesses lone pairs of electrons that can be donated to the ring via resonance (+M effect). wikipedia.org While the inductive effect generally deactivates the ring towards electrophilic substitution, the resonance effect directs incoming electrophiles to the ortho (C4, C6) and para positions.

The interplay of these two substituents leads to a complex reactivity profile. The activating effect of the methoxy group likely outweighs the deactivating effect of the bromo group, making the ring more reactive than an unsubstituted 2-pyridone. The directing effects of both substituents converge on the C4 and C6 positions, suggesting that electrophilic substitution will occur with high regioselectivity at these sites.

Mechanistic Investigations of Key Reactions

Mechanism of Electrophilic Aromatic Substitution: The mechanism is expected to follow the general pathway for electrophilic aromatic substitution. libretexts.org This involves the initial attack of the electron-rich pyridinone ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate is enhanced by the electron-donating methoxy group, particularly when the attack occurs at the C4 or C6 positions. The subsequent loss of a proton from the site of attack restores the aromaticity of the ring and yields the substituted product.

Mechanism of N-Alkylation: This reaction typically proceeds via an Sₙ2 mechanism. In the first step, a base abstracts the acidic N-H proton to form the nucleophilic pyridin-2-olate anion. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming a new N-C bond.

Mechanism of Nucleophilic Addition to the Carbonyl: The reaction begins with the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is protonated, typically by the addition of a weak acid during workup, to give the final alcohol product. For weaker nucleophiles, the reaction may be acid-catalyzed, where protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available information to generate a detailed article on the specific applications and potential of "this compound" in advanced materials and chemical biology as per the requested outline.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings strictly focused on "this compound" for the specified topics at this time. An article on the broader class of substituted pyridinones could be generated, but it would not adhere to the strict focus on the single compound as requested.

Applications and Potential in Advanced Materials and Chemical Biology

Chemical Biology Applications

Development of Chemical Probes and Biosensors

A thorough review of current research indicates that 5-Bromo-3-methoxypyridin-2(1H)-one is not yet a prominent molecule in the design and development of chemical probes and biosensors. Chemical probes are powerful tools used to study biological systems, and their design often requires specific functionalities that allow for interaction with a biological target and a reporting signal. While brominated heterocyclic compounds can serve as reactive handles for further chemical modification or as fragments in fragment-based drug discovery, the specific utility of this compound in these contexts has not been the subject of dedicated studies. The development of novel probes often involves extensive screening and optimization, and it appears this compound has not yet emerged as a lead candidate in such initiatives.

Conclusion and Future Research Directions

Summary of Key Research Findings on 5-Bromo-3-methoxypyridin-2(1H)-one

Detailed experimental research dedicated exclusively to this compound is sparse. The primary source of information comes from chemical databases which provide fundamental details about the compound's structure and predicted properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO₂ | PubChem |

| Molecular Weight | 204.02 g/mol | PubChem |

| IUPAC Name | 5-bromo-3-methoxypyridin-2-one | PubChem |

| Canonical SMILES | COC1=CC(=O)NC=C1Br | PubChem |

| InChI Key | PTFYUJWNSXKSFV-UHFFFAOYSA-N | PubChem |

| Predicted XLogP3-AA | 0.8 | PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |

| Predicted Rotatable Bond Count | 1 | PubChem |

Note: The data in this table is based on computational predictions available in the PubChem database and has not been experimentally verified in published literature.

The synthesis and reactivity of this compound have not been explicitly detailed in peer-reviewed journals. However, general synthetic strategies for substituted pyridinones often involve the cyclization of appropriate precursors or the modification of existing pyridinone rings. For instance, the synthesis of related methoxy-substituted pyridinones has been achieved through various cyclization and substitution reactions. It is plausible that similar methodologies could be adapted for the synthesis of the title compound.

Unexplored Research Avenues and Challenges

The current lack of dedicated research on this compound presents a significant number of unexplored research avenues.

Synthesis and Characterization: The development of a robust and efficient synthetic route to this compound is a primary challenge. A thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be crucial to confirm its structure and understand its solid-state properties.

Chemical Reactivity: The reactivity of the compound is largely unexplored. Studies on its susceptibility to nucleophilic and electrophilic substitution, as well as its potential to participate in cross-coupling reactions, would provide valuable insights into its chemical behavior. The presence of a bromine atom suggests potential for functionalization via reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.

Biological Screening: The biological profile of this compound remains unknown. Given that pyridinone scaffolds are present in many biologically active molecules, screening this compound for various activities (e.g., anticancer, antimicrobial, anti-inflammatory) could be a fruitful area of investigation.

The primary challenge in pursuing these avenues is the current lack of a known, optimized synthetic pathway, which hinders the production of sufficient quantities of the compound for extensive studies.

Potential for Novel Derivatives and Applications